Cas no 1805534-30-8 (Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate)

エチル4-(ジフルオロメチル)-6-ヒドロキシ-2-メチルピリジン-3-アセテートは、フッ素置換ピリジン誘導体に分類される有機化合物です。分子内にジフルオロメチル基とヒドロキシル基を有するため、高い反応性と選択性を示します。特に、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。本化合物の特徴として、安定な結晶性を有し、有機溶媒に対する溶解性が良好である点が挙げられます。また、ピリジン環の3位に位置するアセテート基がさらなる修飾反応の足場として機能するため、多様な誘導体合成に適しています。

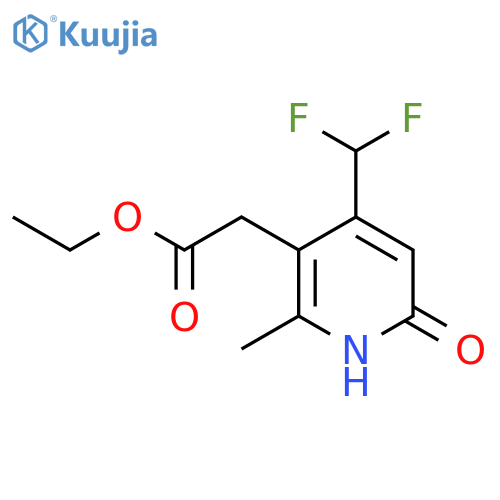

1805534-30-8 structure

商品名:Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate

CAS番号:1805534-30-8

MF:C11H13F2NO3

メガワット:245.222630262375

CID:4888356

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate

-

- インチ: 1S/C11H13F2NO3/c1-3-17-10(16)5-7-6(2)14-9(15)4-8(7)11(12)13/h4,11H,3,5H2,1-2H3,(H,14,15)

- InChIKey: OMMWEUAIIUXCOS-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(NC(C)=C1CC(=O)OCC)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 400

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 0.5

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028618-250mg |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |

1805534-30-8 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029028618-500mg |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |

1805534-30-8 | 95% | 500mg |

$1,600.75 | 2022-04-01 | |

| Alichem | A029028618-1g |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |

1805534-30-8 | 95% | 1g |

$2,808.15 | 2022-04-01 |

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

4. Water

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1805534-30-8 (Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量